Sodium scymnol sulfate

Description

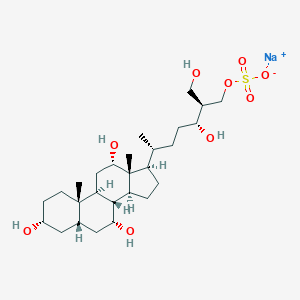

Structure

3D Structure of Parent

Properties

CAS No. |

119068-78-9 |

|---|---|

Molecular Formula |

C27H47O9S.Na |

Molecular Weight |

570.7 g/mol |

IUPAC Name |

sodium;[(2S,3R,6R)-3-hydroxy-2-(hydroxymethyl)-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptyl] sulfate |

InChI |

InChI=1S/C27H48O9S.Na/c1-15(4-7-22(30)16(13-28)14-36-37(33,34)35)19-5-6-20-25-21(12-24(32)27(19,20)3)26(2)9-8-18(29)10-17(26)11-23(25)31;/h15-25,28-32H,4-14H2,1-3H3,(H,33,34,35);/q;+1/p-1/t15-,16+,17+,18-,19-,20+,21+,22-,23-,24+,25+,26+,27-;/m1./s1 |

InChI Key |

BYPAPZOIGAURCH-XFEBKPBNSA-M |

SMILES |

CC(CCC(C(CO)COS(=O)(=O)[O-])O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |

Isomeric SMILES |

C[C@H](CC[C@H]([C@@H](CO)COS(=O)(=O)[O-])O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] |

Canonical SMILES |

CC(CCC(C(CO)COS(=O)(=O)[O-])O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |

Synonyms |

3 alpha,7 alpha,12 alpha,24,26-pentahydroxy-5 beta cholestan-27-yl sulfate scymnol sulfate ester scymnolsulphate sodium scymnol sulfate |

Origin of Product |

United States |

Ii. Biosynthesis, Metabolism, and Chemical Synthesis Pathways

Endogenous Biosynthesis and Distribution in Biological Systems

The formation of sodium scymnol (B1201888) sulfate (B86663) is a multi-step process originating from cholesterol, primarily occurring in the liver of elasmobranchs, such as sharks and skates.

Precursor Derivation and Enzymatic Transformations

The biosynthesis of bile alcohols like scymnol is considered an ancestral pathway in vertebrate evolution. nih.gov It begins with the modification of the cholesterol backbone. A key initial and often rate-limiting step in bile acid and alcohol synthesis is the introduction of a hydroxyl group at the 7α position of the cholesterol molecule, a reaction catalyzed by the cytochrome P450 enzyme, cholesterol 7α-hydroxylase (CYP7A1). nih.gov Subsequent enzymatic reactions, including further hydroxylations, lead to the formation of a cholestane (B1235564) triol, which is a likely precursor to scymnol. While the complete enzymatic cascade from cholesterol to scymnol in sharks is not fully elucidated, it represents a shorter and less complex pathway compared to the synthesis of C24 bile acids found in mammals. nih.gov

Role of Sulfation in Endogenous Functionalization

The final and critical step in the biosynthesis of sodium scymnol sulfate is the sulfation of the scymnol alcohol. This conjugation is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group to the bile alcohol. nih.gov This sulfation dramatically increases the water solubility of the molecule, transforming it into an effective emulsifying agent for the digestion and absorption of dietary fats. abdominalkey.com In humans, the sulfotransferase SULT2A1 is primarily responsible for the sulfation of bile acids and alcohols. youtube.com While the specific sulfotransferase in sharks has not been definitively identified, comparative studies in other vertebrates, such as the Zebra danio, have identified specific SULTs (SULT3 ST2 and SULT3 ST3) that preferentially sulfate bile alcohols. researchgate.net This suggests that a specialized sulfotransferase likely exists in elasmobranchs for the efficient production of scymnol sulfate.

Comparative Analysis of Vertebrate Bile Salt Biosynthetic Pathways

Vertebrates exhibit a remarkable diversity in their bile salt structures, reflecting an evolutionary progression from simpler to more complex biosynthetic pathways. Early-evolving vertebrates, including jawless and cartilaginous fish, predominantly synthesize C27 bile alcohols, such as scymnol. nih.gov In contrast, most reptiles, birds, and mammals primarily produce C24 bile acids. nih.gov The transition from C27 bile alcohols to C24 bile acids involves a more intricate and lengthy enzymatic process, requiring additional steps for the oxidation and shortening of the cholesterol side chain. nih.gov

| Vertebrate Class | Predominant Bile Salt Type | Carbon Chain Length | Example Compound |

|---|---|---|---|

| Jawless Fish (Agnatha) | Bile Alcohols | C27 | Petromyzonol sulfate |

| Cartilaginous Fish (Chondrichthyes) | Bile Alcohols | C27 | Scymnol sulfate |

| Bony Fish (Osteichthyes) | Bile Alcohols and Bile Acids | C27 and C24 | Cyprinol (B1263548) sulfate, Cholic acid |

| Amphibians (Amphibia) | Bile Alcohols | C27 | Ranol sulfate |

| Reptiles (Reptilia) | Bile Acids | C27 and C24 | Trihydroxycoprostanic acid, Cholic acid |

| Birds (Aves) | Bile Acids | C24 | Chenodeoxycholic acid |

| Mammals (Mammalia) | Bile Acids | C24 | Cholic acid, Chenodeoxycholic acid |

Metabolic Fates and Biotransformations

Once synthesized and utilized in digestion, this compound undergoes metabolic processing and recycling through the enterohepatic circulation.

Hydroxysteroid Dehydrogenase Transformations

Hydroxysteroid dehydrogenases (HSDHs) are a class of enzymes that play a crucial role in the metabolism of steroids and bile acids by catalyzing the reversible conversion between hydroxyl and keto groups. researchgate.net While specific studies on the action of HSDHs on scymnol sulfate are limited, their known functions in other vertebrates suggest a potential role in the biotransformation of this bile alcohol. HSDHs could be involved in modifying the hydroxyl groups on the steroid nucleus or the side chain of scymnol and its metabolites. Such transformations would alter the polarity and biological activity of the molecule, potentially facilitating its excretion or modulating its physiological effects. The presence and activity of various HSDH isoforms in the liver and other tissues of elasmobranchs would determine the specific metabolic pathways available for scymnol sulfate.

Elucidation of Metabolic Pathways using Isotopic Labeling Techniques

Isotopic labeling techniques are crucial for tracing the metabolic fate of bile acids, a class of molecules to which this compound belongs. These methods involve the use of stable isotopes, such as deuterium (B1214612) (²H) and carbon-13 (¹³C), to label the molecule of interest. By introducing these labeled compounds into biological systems, researchers can track their transformation and identify metabolites through techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

In the context of bile acid metabolism, stable isotope methods have been successfully employed to measure pool sizes and synthesis rates in newborns nih.gov. This approach allows for the detailed investigation of how these compounds are processed in the body without the use of radioactive isotopes. The labeled bile acids are administered, and their distribution and conversion into various metabolic products are monitored over time. This provides valuable insights into the kinetics of the metabolic pathways.

Key research findings from studies on analogous bile acids demonstrate the power of these techniques:

Measurement of Synthesis and Pool Size: Isotope dilution techniques using labeled bile acids like cholic acid have enabled the quantification of their synthesis rates and total pool sizes within the body nih.gov.

Identification of Metabolic Routes: By analyzing the isotopic patterns in metabolites, scientists can delineate the specific enzymatic reactions that bile acids undergo, such as hydroxylation, deconjugation, and sulfation.

Application in Disease States: These techniques are also valuable in studying how bile acid metabolism is altered in various diseases, providing a deeper understanding of pathological processes nih.gov.

While specific studies on the isotopic labeling of this compound are not extensively documented in the provided search results, the well-established methodologies used for other bile acids provide a clear framework for how such investigations would be conducted.

Integration of Metabolomic and Transcriptomic Profiling for Metabolic Studies

The integration of metabolomics and transcriptomics offers a powerful, multi-omics approach to understanding the complex regulatory networks governing the metabolism of compounds like this compound. This strategy allows for the simultaneous analysis of the complete set of metabolites (metabolome) and gene expression profiles (transcriptome) within a biological system. By correlating changes in gene expression with alterations in metabolite levels, researchers can uncover the genetic underpinnings of metabolic pathways and their regulation.

In studies of liver function and disease, where bile acid metabolism is a central process, this integrated approach has yielded significant insights. For instance, combining these omics platforms has been used to explore the mechanisms of liver fibrosis and the therapeutic effects of stem cells mdpi.com. Such studies have revealed how changes in the expression of genes encoding key metabolic enzymes and transporters directly impact the levels of specific bile acids and their derivatives mdpi.com.

Key Research Findings from Integrated Omics Studies:

| Research Area | Key Findings | Reference |

| Liver Disease | Identified correlations between the expression of genes like Cyp7a1 and Baat and the levels of primary bile acids, revealing therapeutic targets. | mdpi.com |

| Diabetes | Revealed alterations in 24 distinct metabolic pathways in a diabetic mouse model by integrating urinary metabolomics and tissue transcriptomics. | rsc.org |

| Decidualization | Enhanced understanding of steroid hormone biosynthesis during decidualization in the mouse uterus by linking transcriptomic and metabolomic data. | nih.gov |

| Skeletal Muscle Development | Identified candidate genes and metabolites involved in crucial biological pathways during embryonic duck muscle development. | mdpi.com |

This integrated analysis is particularly useful for identifying biomarkers of disease and for understanding the systemic effects of therapeutic interventions. By mapping differentially expressed genes and metabolites to biochemical pathways, a more complete picture of the biological processes at play can be constructed rsc.orgmaastrichtuniversity.nlspringernature.com. This approach holds great promise for elucidating the specific metabolic pathways and regulatory mechanisms of this compound.

Advanced Chemical Synthesis and Derivatization Strategies

Multistep Synthetic Routes from Steroidal Precursors (e.g., Cholic Acid)

The chemical synthesis of this compound can be achieved through multistep routes starting from readily available steroidal precursors, such as cholic acid. One reported synthesis involves a series of chemical transformations to build the characteristic side chain of scymnol and introduce the sulfate group.

A general synthetic scheme starting from cholic acid can be outlined as follows:

Protection of Hydroxyl Groups: The hydroxyl groups on the steroid nucleus of cholic acid are protected to prevent unwanted side reactions in subsequent steps.

Side Chain Modification: The carboxylic acid at the end of the cholic acid side chain is reduced to an alcohol and then oxidized to an aldehyde.

Carbon Chain Extension: The aldehyde is then coupled with a suitable building block, such as methyl 3-hydroxypropionate, to extend the side chain.

Further Functional Group Manipulations: The newly formed ester is reduced to an alcohol.

Sulfation: The terminal hydroxyl group is sulfated.

Deprotection and Salt Formation: The protecting groups on the steroid nucleus are removed, and the sulfate is converted to its sodium salt.

A specific example of this approach is the synthesis of a this compound epimer, which starts from cholic acid and involves protection of the hydroxyl groups as tetrahydropyran (B127337) (THP) ethers researchgate.net. The side chain is then elaborated, followed by sulfation and deprotection to yield the final product researchgate.net. This multistep synthesis allows for the production of scymnol sulfate and its analogs for research and potential therapeutic applications.

Chemical Sulfation Methodologies for Steroidal Scaffolds

The introduction of a sulfate group onto a steroidal scaffold is a key step in the synthesis of this compound and other sulfated steroids. Several chemical methodologies have been developed for this purpose, each with its own advantages and limitations regarding reaction conditions, regioselectivity, and scalability.

One of the most common methods for the sulfation of alcohols and phenols on steroidal and other scaffolds is the use of sulfur trioxide amine/amide complexes nih.govportlandpress.com. These reagents are generally stable and easy to handle.

Common Sulfating Agents and Their Applications:

| Sulfating Agent | Description | Application Examples | Reference |

| Sulfur trioxide-trimethylamine complex (Me₃N·SO₃) | A stable, commercially available reagent for sulfating hydroxyl groups. | Used in a one-pot deprotection and sulfation reaction to synthesize Avibactam, a β-lactamase inhibitor. | nih.govportlandpress.com |

| Tributylsulfoammonium betaine (B1666868) (TBSAB) | A reagent that allows for chemoselective sulfation of steroids, affording the corresponding sulfated steroids as their biologically relevant sodium salts without the need for ion-exchange chromatography. | Used for the sulfation of estrone, pregnenolone, and pregnanediol. | frontiersin.org |

| Dicyclohexylcarbodiimide (DCC)/H₂SO₄ | A method for mediating sulfation, though it is not suitable for acid-sensitive substrates. | General preparation of steroid sulfates. | nih.govrsc.org |

| Triethylamine-sulfur trioxide | Can be used in a fusion method with steroids for preferential sulfation of aliphatic hydroxyl groups. | Preparation of steroid triethylammonium (B8662869) sulfates. | nih.gov |

Challenges in the chemical synthesis and purification of sulfated compounds include their poor solubility in organic solvents and the potential for a lack of regioselectivity when multiple hydroxyl groups are present portlandpress.comrsc.org. The development of new sulfation methods aims to overcome these challenges by improving solubility, selectivity, and ease of purification rsc.orguwaterloo.ca.

Synthesis of Analogs and Structurally Modified Derivatives

The synthesis of analogs and structurally modified derivatives of this compound is a valuable strategy for several research purposes, including the elucidation of structure-activity relationships, the development of new therapeutic agents, and the creation of molecular probes to study biological processes. By systematically altering different parts of the molecule, scientists can investigate the importance of specific functional groups and stereochemical features for its biological effects.

The synthesis of new bile acid analogs can help in understanding how these molecules interact with their receptors, such as the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5) mdpi.comicepharma.com. These receptors are important targets for the development of drugs for metabolic and inflammatory diseases mdpi.comicepharma.com.

Examples of Structural Modifications in Bile Acid Analogs:

C/D Ring Modifications: Chemical manipulation of the C/D ring junction of bile acids has been explored to create novel scaffolds. For example, a chenodeoxycholic acid derivative was used to investigate cyclopropanation and rearrangement reactions, leading to new bile acid derivatives with altered structures mdpi.comicepharma.com.

Derivatization at Various Positions: Bile acids like cholic acid, chenodeoxycholic acid, ursodeoxycholic acid, and lithocholic acid have been used as starting materials to synthesize a series of derivatives with potential anti-cancer activity rsc.org.

Introduction of New Functional Groups: The chemical synthesis of 9α-hydroxy derivatives of chenodeoxycholic and lithocholic acids has been reported, providing access to uncommon natural bile acids jst.go.jp.

These synthetic efforts not only expand the chemical diversity of bile acid-like molecules but also provide essential tools for biological and pharmacological research. The ability to create a range of analogs is crucial for optimizing the properties of a lead compound in drug discovery programs.

Iv. Biological Activities and Preclinical Research Findings

Hepatoprotective Investigations

Sodium scymnol (B1201888) sulfate (B86663) and its non-sulfated form, 5β-scymnol, have been the subject of research regarding their potential to protect the liver from various forms of injury.

Preclinical studies have demonstrated the hepatoprotective capabilities of 5β-scymnol in models of acute liver toxicity induced by acetaminophen (B1664979) (APAP). nih.gov APAP overdose is a common cause of drug-induced liver injury, which can lead to severe hepatic damage and acute liver failure. frontiersin.orgnih.gov The toxicity is initiated by a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes cellular glutathione (B108866) (GSH) and binds to mitochondrial proteins, leading to oxidative stress and cell necrosis. frontiersin.orgnih.gov

In a mouse model of APAP-induced hepatotoxicity, administration of 5β-scymnol significantly mitigated liver damage. nih.gov This protective effect was evidenced by a marked reduction in the serum activities of key liver enzymes, which are released into the bloodstream when liver cells are damaged. nih.govresearchgate.net Specifically, intraperitoneal administration of 5β-scymnol at various doses led to a significant decrease in the serum levels of alanine (B10760859) aminotransferase (ALT), sorbitol dehydrogenase (SDH), and lactate (B86563) dehydrogenase (LDH) compared to the APAP-treated control group. nih.govresearchgate.net Notably, the highest dose of 5β-scymnol was found to be hepatoprotective even when administered four hours after the APAP overdose. nih.gov

The protective action of 5β-scymnol was also compared to N-acetylcysteine (NAC), the standard antidote for APAP overdose which works by replenishing glutathione stores. nih.govnih.gov While co-administration of 5β-scymnol and NAC reduced serum enzyme levels and histopathological damage, a similar level of protection was achieved by treatment with 5β-scymnol alone. nih.govresearchgate.net

Table 1: Effect of 5β-Scymnol on Serum Enzyme Activities in Acetaminophen (APAP)-Induced Hepatotoxicity in Mice Interactive table: Click on headers to sort.

| Treatment Group | Alanine Aminotransferase (ALT) Activity | Sorbitol Dehydrogenase (SDH) Activity | Lactate Dehydrogenase (LDH) Activity |

|---|---|---|---|

| APAP (350 mg/kg) | Significantly Increased | Significantly Increased | Significantly Increased |

| APAP + 5β-scymnol (20 mg/kg) | Significantly Decreased (p < 0.05) | Significantly Decreased (p < 0.05) | Significantly Decreased (p < 0.05) |

| APAP + 5β-scymnol (35 mg/kg) | Significantly Decreased (p < 0.05) | Significantly Decreased (p < 0.05) | Significantly Decreased (p < 0.05) |

This table summarizes findings from studies where serum enzyme levels were measured 24 hours after APAP administration. The data indicates a dose-dependent protective effect of 5β-scymnol. nih.govresearchgate.net

The mechanism behind the hepatoprotective effects of 5β-scymnol is strongly linked to its antioxidant properties. researchgate.net Oxidative stress is a key driver in the progression of liver damage, where an overproduction of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA. nih.govmdpi.com In the context of APAP toxicity, this oxidative stress is a direct consequence of GSH depletion and mitochondrial dysfunction. nih.gov

Research indicates that 5β-scymnol possesses potent hydroxyl radical quenching activity. nih.gov This was demonstrated by its ability to markedly inhibit the degradation of deoxyribose in a Fenton reaction system, a chemical test used to measure hydroxyl radical scavenging. nih.govresearchgate.net This direct antioxidant capability suggests that scymnol can neutralize harmful free radicals, thereby protecting hepatocytes from oxidative damage. researchgate.net The hepatoprotection is consistent with a post-arylation mechanism, implying that it acts after the initial binding of the toxic metabolite to cellular proteins, likely through its antioxidant effect. researchgate.net By bolstering the antioxidant defenses of hepatocytes, scymnol helps to prevent the cascade of events that leads to cell death and liver necrosis. nih.govresearchgate.net

Investigations into the structural components responsible for the observed liver protection have compared the effects of 5β-scymnol with its naturally occurring sulfated analogue, sodium scymnol sulfate. researchgate.net To elucidate the hepatoprotective structural moiety, studies have utilized the APAP-induced toxicity model. researchgate.net

The research highlights that the hexa-hydroxyl form of scymnol (5β-scymnol) demonstrates protective effects against APAP-induced liver damage. researchgate.net This suggests that the multiple hydroxyl (-OH) groups present on the cholestane (B1235564) skeleton are crucial for its biological activity. These functional groups are often key to the antioxidant and radical-scavenging properties of molecules, as they can donate hydrogen atoms to neutralize free radicals. researchgate.net The analysis indicates that the non-sulfated, hexa-hydroxyl structure is a key contributor to the compound's ability to mitigate xenobiotic-induced liver injury. researchgate.net

Vascular Protective Properties

In addition to its effects on the liver, scymnol has been investigated for its ability to protect the vascular system, particularly the endothelial cells that line blood vessels.

Lactic acidosis, a condition of low pH in tissues and the blood resulting from the accumulation of lactate, can cause significant damage to vascular smooth muscle and endothelial cells, contributing to vascular dysfunction in conditions like sepsis. nih.gov Preclinical research suggests that the prophylactic action of scymnol is primarily due to its potent ability to protect endothelial cells from damage caused by lactic acidosis. jst.go.jp In experimental models, the injection of lactic acid into an artery induces damage to the vascular endothelium. nih.govjst.go.jp Oral pre-administration of scymnol was shown to have a preventive effect on the development of these lesions, indicating a direct protective effect on the vascular lining against acidosis-induced injury. nih.govjst.go.jp

Peripheral Arterial Disease (PAD) is an atherosclerotic condition that leads to the occlusion of arteries, often in the lower limbs, causing ischemia and tissue damage. mdpi.com The protective effects of scymnol have been studied in a rat model of peripheral arterial occlusion created by injecting lactic acid into the femoral artery. jst.go.jpnih.govjst.go.jp

In this model, oral pre-administration of scymnol demonstrated significant prophylactic effects. It effectively prevented edematous swelling and the development of lower limb lesions, including gangrene. jst.go.jp Furthermore, scymnol administration dose-dependently reduced the increase in serum markers of tissue damage, such as lactate dehydrogenase (LDH), specifically the isozymes LDH4 and LDH5 which are indicative of endothelial cell damage. nih.govjst.go.jp It also significantly reduced the plasma levels of thrombin-antithrombin III complex (TAT), a marker of thrombin generation and blood coagulation activation. nih.govjst.go.jp These findings suggest that scymnol may be useful in preventing thrombotic events associated with peripheral arterial occlusive disorders by protecting endothelial cells. jst.go.jpnih.govjst.go.jp

Table 2: Prophylactic Effects of Scymnol in a Rat Peripheral Arterial Occlusion Model Interactive table: Click on headers to sort.

| Parameter Measured (3h post-lactic acid injection) | Control Group (Lactic Acid only) | Scymnol Pre-administration Group (1, 3, or 10 mg/kg) | Outcome |

|---|---|---|---|

| Serum LDH4 and LDH5 Activity | Increased | Significantly Reduced (Dose-dependent) | Mitigation of endothelial cell damage |

| Plasma TAT Levels | Increased | Significantly Reduced (Dose-dependent) | Reduction in coagulation activation |

| Lower Limb Lesions (e.g., gangrene) | Development of lesions | Significantly Prevented | Prophylactic tissue protection |

This table summarizes the key prophylactic effects observed with oral pre-administration of scymnol in an experimental model of peripheral arterial occlusion. jst.go.jpnih.govjst.go.jp

Neuroprotective and Anti-Anoxic Activities

This compound has demonstrated protective effects against cerebral anoxia in various experimental models. In studies involving mice, this compound administered at doses higher than 100 mg/kg exhibited a significant protective action in models of hypoxia, ischemia, and histotoxic anoxia nih.gov. The research indicates that this compound may play a role in mitigating the detrimental effects of reduced oxygen supply to the brain under different pathological conditions.

The related compound, scymnol, at a dose of 100 mg/kg, also showed significant protective action against cerebral anoxia in all studied models nih.gov. The anti-anoxic activity of scymnol was reported to be slightly greater than that of idebenone, a synthetic antioxidant. nih.gov Another related compound, chimaerol, was found to significantly prolong the survival time of mice in a hypoxic environment nih.gov.

| Compound | Dosage | Experimental Models | Observed Effect | Reference |

|---|---|---|---|---|

| This compound | >100 mg/kg | Hypoxia, Ischemia, Histotoxic anoxia | Significant protective action | nih.gov |

| Scymnol | 100 mg/kg | Hypoxia, Ischemia, Histotoxic anoxia | Significant protective action; slightly greater than idebenone | nih.gov |

| Chimaerol | Not specified | Hypoxia | Significantly prolonged survival time | nih.gov |

Preclinical research has indicated that scymnol, a compound structurally related to this compound, can significantly increase the partial oxygen pressure of arterial blood nih.gov. This finding suggests a potential mechanism for its anti-anoxic activity, as an increase in the amount of oxygen carried by the blood could enhance oxygen delivery to tissues, including the brain. However, direct studies confirming a similar effect of this compound on arterial oxygen partial pressure have not been identified in the reviewed literature.

Anti-Inflammatory Potential

As of the current review of scientific literature, there are no specific studies available that have investigated the direct effects of this compound on the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in cellular models. While the anti-inflammatory properties of various natural compounds are a subject of ongoing research, specific data on the cytokine modulation effects of this compound is not yet present in published preclinical studies.

There is currently no available scientific evidence from preclinical studies to suggest that this compound has a protective role in preventing ultraviolet (UV)-induced inflammatory damage to melanocytes. Research into the effects of various compounds on UV-induced skin damage is an active area, but the specific investigation of this compound in this context has not been reported in the accessible literature.

Other Investigated Biological Activities

Beyond its neuroprotective and anti-anoxic properties, preclinical research has explored other potential biological activities of this compound and its related compounds.

One area of investigation is its potential hepatoprotective effect. Studies on 5β-scymnol, a related shark bile salt, have demonstrated a protective role against acetaminophen-induced liver damage in mice. This research suggests that the compound may have potent antioxidant and hepatoprotective activities.

Additionally, the protective effects of scymnol against vascular endothelial cell injury have been a subject of investigation. In a rat model of peripheral arterial occlusion, scymnol was found to have a prophylactic effect on the development of lesions. This suggests that its protective action may be due to its ability to safeguard endothelial cells from damage.

| Compound | Biological Activity | Experimental Model | Key Findings |

|---|---|---|---|

| 5β-scymnol | Hepatoprotective | Acetaminophen-induced liver damage in mice | Demonstrated potent antioxidant and hepatoprotective activities. |

| Scymnol | Vascular Endothelial Protection | Rat peripheral arterial occlusion model | Showed a prophylactic effect on lesion development, suggesting protection of endothelial cells. |

Impact on Cholesterol Accumulation and Atherosclerotic Progression via TGR5 Agonism

This compound has been identified as a novel agonist of the Takeda G-protein coupled receptor 5 (TGR5), a receptor known to play a role in attenuating cholesterol accumulation associated with the progression of atherosclerosis. acs.orgnih.gov Preclinical in vitro studies have demonstrated the potential of this compound in activating this receptor, suggesting a therapeutic avenue for atherosclerosis.

In a comparative study, the effects of scymnol and its sulfated form, this compound, were evaluated against mammalian bile compounds, deoxycholic acid (DCA) and ursodeoxycholic acid (UDCA), using a TGR5 agonism model. acs.orgnih.gov The research utilized human embryonic kidney 293 (HEK293) cells engineered to overexpress TGR5. The activation of TGR5 was measured by monitoring the release of intracellular calcium ([Ca2+]i).

The findings indicated that both scymnol and this compound induced a sustained increase in intracellular calcium levels specifically in the TGR5-overexpressing cells. acs.orgnih.gov This response was nullified by a specific inhibitor of the Gαq protein, confirming that the calcium release was a direct result of TGR5 activation. In contrast, DCA caused a calcium increase in both transfected and non-transfected cells, a response that was not blocked by the Gαq inhibitor, indicating a TGR5-independent mechanism. UDCA did not show any significant effect on intracellular calcium, suggesting it does not activate TGR5 under these experimental conditions. acs.orgnih.gov

These results highlight that this compound is a selective agonist of the TGR5 receptor, which is a key mechanism in its potential to mitigate cholesterol accumulation and, consequently, the progression of atherosclerosis. acs.orgnih.gov

Table 1: Comparative in vitro TGR5 Agonism of Bile Compounds

| Compound | Cell Type | Change in Intracellular Calcium ([Ca2+]i) | Effect of Gαq Inhibitor (UBO-QIC) | TGR5 Activation |

| This compound | HEK293-TGR5 | Sustained Increase | Abolished | Yes |

| Scymnol | HEK293-TGR5 | Sustained Increase | Abolished | Yes |

| Deoxycholic acid (DCA) | HEK293-TGR5 & HEK293 | Sustained Increase | Unaffected | No |

| Ursodeoxycholic acid (UDCA) | HEK293-TGR5 | No Change | Not Applicable | No |

Influence on Bile Flow and Enterohepatic Circulation

This compound, a major bile salt in elasmobranchs such as the little skate (Raja erinacea), has been shown to have a notable influence on bile flow and to undergo efficient enterohepatic circulation. nih.govphysiology.org Studies investigating the hepatic transport and circulation of this compound have provided insights into its physiological role.

Research conducted on isolated perfused skate livers demonstrated that this compound exhibits a choleretic effect, meaning it increases the volume of bile secreted. nih.govphysiology.org When introduced to the perfusate of these isolated livers, over 25% of the administered this compound was recovered in the bile within a seven-hour period. nih.govphysiology.org

Furthermore, to understand its complete circulatory pathway, radiolabeled this compound was administered into the duodenum of free-swimming skates. The subsequent collection of bile over a four-day period revealed that more than 90% of the radioactivity was recovered. nih.govphysiology.orgresearchgate.net This high recovery rate strongly indicates a highly effective absorption process in the intestinal epithelium, followed by efficient hepatic uptake and biliary secretion, thus confirming a robust enterohepatic circulation for this bile alcohol sulfate. nih.govphysiology.orgresearchgate.net The transport of this compound into isolated hepatocytes was found to be a partially saturable, temperature-sensitive, and sodium-independent process. nih.govphysiology.org Its uptake could be competitively inhibited by cholyltaurine, suggesting a shared transport mechanism. nih.govphysiology.org

Table 2: Summary of Preclinical Findings on this compound and Enterohepatic Circulation in the Little Skate (Raja erinacea)

| Parameter | Observation | Implication |

| Effect on Bile Flow | Choleretic effect observed in isolated perfused livers. nih.govphysiology.org | Stimulates the secretion of bile. |

| Biliary Secretion | >25% of administered dose recovered in bile within 7 hours in isolated perfused livers. nih.govphysiology.org | Efficiently secreted from the liver into the bile. |

| Enterohepatic Circulation | >90% of duodenally administered dose recovered from bile over 4 days in free-swimming skates. nih.govphysiology.orgresearchgate.net | Undergoes highly efficient intestinal absorption and hepatic recirculation. |

| Hepatocyte Uptake | Partially saturable, temperature-sensitive, and Na+-independent. nih.govphysiology.org | Involves a specific carrier-mediated transport system. |

| Transport Inhibition | Uptake is competitively inhibited by cholyltaurine. nih.govphysiology.org | Shares a transport pathway with other bile salts. |

V. Analytical Methodologies for Research and Characterization

Chromatographic Separation and Purification Techniques

Chromatography is an essential tool for the isolation and purification of sodium scymnol (B1201888) sulfate (B86663) from complex mixtures, such as biological extracts. The selection of a specific technique depends on the scale of the purification and the desired level of purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of sodium scymnol sulfate due to its high resolution and sensitivity. As an anionic surfactant, this compound can be effectively analyzed using reversed-phase HPLC.

In a typical reversed-phase setup, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18) chemically bonded to silica (B1680970), is used. The mobile phase is generally a more polar mixture, often consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation mechanism relies on the hydrophobic interactions between the nonpolar steroid backbone of the scymnol molecule and the C18 stationary phase. The polar sulfate group decreases retention time compared to its non-sulfated analogue.

The elution of this compound is achieved by carefully controlling the composition of the mobile phase. Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be employed to achieve optimal separation from other components in a sample. Detection can be accomplished using several methods, including UV detection if the molecule possesses a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are well-suited for non-volatile analytes without strong UV absorbance helixchrom.comsielc.com.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | ELSD, CAD, or Mass Spectrometry (MS) |

| Retention Time | Dependent on exact conditions, but typically under 10 minutes |

For the preparative isolation of this compound on a larger scale than analytical HPLC allows, flash column chromatography is a widely used and efficient method. This technique utilizes a stationary phase, typically silica gel, packed into a column. The crude sample containing this compound is loaded onto the top of the column, and a solvent system (mobile phase) is passed through the column under moderate pressure.

The development of an effective flash chromatography method is guided by preliminary experiments using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique used to determine the optimal solvent system for separation sorbtech.com. A small amount of the sample is spotted onto a TLC plate coated with the stationary phase (e.g., silica gel). The plate is then placed in a chamber containing a shallow pool of a potential solvent system. As the solvent migrates up the plate by capillary action, it separates the components of the sample based on their differential partitioning between the stationary and mobile phases.

The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. A suitable solvent system for flash chromatography is one that provides a good separation between the target compound and impurities, with the target compound typically having an Rf value in the range of 0.15 to 0.4 on the TLC plate sorbtech.com. Once the optimal solvent system is identified via TLC, it can be translated to the flash column for large-scale purification nih.gov.

Gel filtration chromatography, also known as size-exclusion chromatography, separates molecules based on their size. Sephadex LH-20 is a versatile medium specifically designed for the separation of natural products like steroids in organic solvents prep-hplc.comcytivalifesciences.comresearchgate.net. This medium is prepared by hydroxypropylation of cross-linked dextran (B179266), giving it both hydrophilic and lipophilic properties prep-hplc.comresearchgate.netharvard.edu. This dual nature allows it to swell in water as well as a variety of organic solvents, making it highly effective for purifying compounds like this compound.

In this technique, a column is packed with the Sephadex LH-20 beads and equilibrated with a suitable solvent. When a sample is applied, larger molecules that cannot enter the pores of the beads pass through the column more quickly and elute first. Smaller molecules, like this compound, can diffuse into the pores of the beads, increasing their path length and causing them to elute later. This method is particularly useful as a final polishing step in a purification sequence to separate the target compound from closely related molecules or impurities of different sizes prep-hplc.comharvard.edu.

| Property | Description |

|---|---|

| Matrix | Hydroxypropylated, cross-linked dextran prep-hplc.comresearchgate.netharvard.edu |

| Nature | Dual hydrophilic and lipophilic character prep-hplc.comresearchgate.net |

| Primary Application | Molecular sizing of natural products (steroids, lipids, etc.) in organic solvents prep-hplc.comcytivalifesciences.comresearchgate.net |

| Separation Principle | Partitioning based on molecular size; smaller molecules are retained longer |

| Common Solvents | Methanol, ethanol, chloroform, water, and mixtures |

Spectroscopic and Spectrometric Characterization Methods

Once this compound has been isolated and purified, its chemical structure and identity must be unequivocally confirmed. Spectroscopic and spectrometric techniques are the definitive methods for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for elucidating the detailed molecular structure of organic compounds up.ac.za. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be employed.

¹H NMR provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The resulting spectrum would show distinct signals for the protons on the steroid nucleus and the side chain of the scymnol structure. The chemical shift (position of the signal), the integration (area under the signal, proportional to the number of protons), and the splitting pattern (due to spin-spin coupling with neighboring protons) are all used to piece together the hydrogen framework of the molecule.

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. This allows for the direct counting of the number of carbon atoms and provides information about their chemical environment (e.g., C-O, C-S, C=C, CH, CH₂, CH₃).

Together, ¹H and ¹³C NMR, often supplemented with two-dimensional NMR techniques (like COSY and HSQC), allow for the complete and unambiguous assignment of all proton and carbon signals, thereby confirming the precise connectivity and stereochemistry of the scymnol steroid core and the position of the sulfate group.

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) in negative ion mode would be a suitable technique, as it is effective for analyzing polar and ionic molecules.

The initial MS scan would provide the molecular weight of the scymnol sulfate anion by detecting its molecular ion peak. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental formula of the ion, further confirming its identity.

Tandem mass spectrometry (MS² or MS/MS) provides even deeper structural information. In an MS² experiment, the molecular ion of scymnol sulfate is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern is typically characteristic of the molecule's structure. For scymnol sulfate, fragmentation would likely involve the loss of the sulfate group (SO₃) and specific cleavages within the steroid side chain, providing definitive evidence for the presence and location of these functional groups. This fragmentation data serves as a structural fingerprint, confirming the identity of the isolated compound.

Application of Isotope Tracing Techniques for Metabolic Studies (e.g., nanoSIMS imaging)

Isotope tracing is a powerful technique to track the metabolic fate of a compound within a biological system. By replacing one or more atoms of a molecule with their stable isotopes (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ³²S with ³⁴S), researchers can follow the compound and its metabolites through various biochemical pathways. nih.gov

Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) is a high-resolution imaging technique that can detect and quantify the presence of different isotopes within a single cell or even at a subcellular level. nih.gov With a spatial resolution of less than 50 nm, NanoSIMS allows for the visualization of the distribution of isotopically labeled compounds within organelles. nih.gov When combined with stable isotope tracers, NanoSIMS provides a quantitative measurement of biochemical pathways at a sub-organelle resolution. nih.gov

For a compound like this compound, stable isotopes of sulfur (³⁴S) could be incorporated into the sulfate group. This would allow researchers to track its absorption, distribution, metabolism, and excretion in vivo or its uptake and intracellular localization in vitro. NanoSIMS imaging could then be used to visualize the location of the ³⁴S-labeled this compound within specific cells and organelles, providing insights into its mechanism of action. frontiersin.org This technique is particularly useful for understanding the heterogeneity of metabolic processes within a population of cells. nih.gov

Table 1: Potential Applications of Isotope Tracing and NanoSIMS in this compound Research

| Research Question | Isotope Tracer Strategy | Expected Outcome |

|---|---|---|

| Cellular Uptake and Subcellular Localization | Labeling this compound with ³⁴S | Visualization of the compound's distribution in cytoplasm, nucleus, mitochondria, etc. |

| Identification of Metabolic Derivatives | Labeling with ¹³C in the scymnol backbone | Tracking the formation of metabolites by identifying molecules containing the ¹³C label. |

Vi. Comparative and Evolutionary Research Perspectives

Structural and Functional Comparisons with Related Bile Acids and Bile Alcohols

The molecular architecture and biological activities of sodium scymnol (B1201888) sulfate (B86663) set it apart from both common mammalian bile acids and other sulfated molecules.

Comparative Analysis with Ursodeoxycholic Acid (UDCA) and Deoxycholic Acid (DCA)

Sodium scymnol sulfate exhibits fundamental structural and functional differences when compared to the well-characterized secondary bile acids, ursodeoxycholic acid (UDCA) and deoxycholic acid (DCA), which are prevalent in mammals.

Functionally, these structural dissimilarities translate into distinct biological activities. While UDCA and DCA are primarily known for their roles in the emulsification and absorption of dietary fats in the intestine, recent research has highlighted a novel function for this compound. Studies have demonstrated that both scymnol and its sulfated form, this compound, act as potent agonists for the Takeda G-protein coupled receptor 5 (TGR5), a key regulator of energy metabolism. In contrast, UDCA has been shown to lack significant TGR5 agonistic activity. Furthermore, preliminary investigations suggest that this compound may possess protective effects on vascular endothelial cells, a function not typically associated with UDCA or DCA.

Table 1: Structural and Functional Comparison of this compound, UDCA, and DCA

| Feature | This compound | Ursodeoxycholic Acid (UDCA) | Deoxycholic Acid (DCA) |

| Carbon Skeleton | C27 Cholestane (B1235564) | C24 Cholanic Acid | C24 Cholanic Acid |

| Functional Group | Sulfate Ester | Carboxylic Acid | Carboxylic Acid |

| Primary Role | Bile Salt, TGR5 Agonist | Bile Acid (Lipid Digestion) | Bile Acid (Lipid Digestion) |

| Source | Sharks | Mammals (secondary) | Mammals (secondary) |

Differentiation from Other Sulfated Compounds (e.g., Ceftolozane (B606591) Sulfate, Hydrogen Sulfate, Sulfuric Acid)

The term "sulfated compound" encompasses a vast array of molecules with diverse structures and functions. It is crucial to distinguish the unique characteristics of this compound, a biological steroidal sulfate, from other sulfated entities such as the antibiotic ceftolozane sulfate and the simple inorganic compounds hydrogen sulfate and sulfuric acid.

Ceftolozane sulfate is a key component of a fifth-generation cephalosporin (B10832234) antibiotic. Its structure is complex, featuring a β-lactam ring and other intricate organic moieties, but it is fundamentally different from the steroidal backbone of this compound. The sulfate group in ceftolozane is part of its formulation as a stable salt for pharmaceutical use, and its biological activity is centered on inhibiting bacterial cell wall synthesis. This antibacterial function is entirely unrelated to the digestive and metabolic roles of this compound.

Hydrogen sulfate (HSO₄⁻), also known as bisulfate, and sulfuric acid (H₂SO₄) are simple, inorganic sulfur compounds. Hydrogen sulfate is an anion, while sulfuric acid is a strong mineral acid. Their chemical properties are dictated by their small size and high acidity. They are widely used in industrial processes and as laboratory reagents. In stark contrast, this compound is a large, complex biomolecule with a specific three-dimensional structure that allows it to interact with biological receptors and membranes. Its sulfate group contributes to its water solubility and its function as a bile salt, a role far removed from the chemical reactivity of inorganic sulfates.

Table 2: Differentiation of this compound from Other Sulfated Compounds

| Compound | Chemical Nature | Core Structure | Primary Function |

| This compound | Organic, Steroidal | Cholestane | Bile Salt, Metabolic Signaling |

| Ceftolozane Sulfate | Organic, Non-steroidal | Cephalosporin | Antibiotic |

| Hydrogen Sulfate | Inorganic | - | Anion, Weak Acid |

| Sulfuric Acid | Inorganic | - | Strong Mineral Acid |

Comparative Studies with Chimaerol and its Sulfated Derivatives

Chimaerols are a group of bile alcohols found in certain species of fish, notably the chimaeras (ghost sharks) and the white sucker. Like scymnol, chimaerols possess a C27 cholestane skeleton. The principal bile alcohol in the white sucker has been identified as 5α-chimaerol, which is believed to exist in the bile primarily as its C-26 sulfate ester.

Comparisons with Other Marine Bile Alcohol Sulfates (e.g., Myxinol (B99068) Disulfate, 5α-Cyprinol Sulfate, 5α-Petromyzonol Sulfate)

The marine environment is a rich source of diverse bile alcohol sulfates, each with unique structural features and biological roles. A comparison of this compound with myxinol disulfate, 5α-cyprinol sulfate, and 5α-petromyzonol sulfate further highlights the evolutionary adaptations of these molecules.

Myxinol Disulfate: Found in hagfish, myxinol is a C27 bile alcohol that is unique in being disulfated. The presence of two sulfate groups significantly increases its water solubility and alters its detergent properties compared to monosulfated bile alcohols like this compound.

5α-Cyprinol Sulfate: A major bile salt in cyprinid fish such as carp, 5α-cyprinol sulfate is a C27 bile alcohol sulfate. It is an effective digestive detergent and has also been identified as a kairomone, a chemical signal that can induce predator-avoidance behavior in invertebrates like Daphnia. This dual role in digestion and chemical ecology is a fascinating example of molecular multitasking.

5α-Petromyzonol Sulfate: This C24 bile alcohol sulfate is a key component of the migratory pheromone of the sea lamprey. The sulfate group is essential for its function as a chemical attractant, guiding adult lampreys to suitable spawning grounds. This specialized role in chemical communication is distinct from the primary digestive function of many other bile alcohol sulfates.

Table 3: Comparison of Marine Bile Alcohol Sulfates

| Bile Alcohol Sulfate | Organism | Carbon Skeleton | Number of Sulfate Groups | Primary Function(s) |

| This compound | Sharks | C27 | 1 | Digestion, TGR5 Agonism |

| Myxinol Disulfate | Hagfish | C27 | 2 | Digestion |

| 5α-Cyprinol Sulfate | Cyprinid Fish | C27 | 1 | Digestion, Kairomone |

| 5α-Petromyzonol Sulfate | Sea Lamprey | C24 | 1 | Pheromone |

Evolutionary Biology and Phylogenetics of Bile Salts

The study of bile salt composition across different vertebrate lineages provides valuable insights into their evolutionary history and the diversification of digestive physiology.

Presence and Significance in Primitive Vertebrate Bile Composition

The bile of primitive vertebrates, such as sharks, chimaeras, and hagfish, is predominantly composed of C27 bile alcohol sulfates like this compound and myxinol disulfate. This contrasts with the bile of most mammals, which is dominated by C24 bile acids conjugated with taurine (B1682933) or glycine.

The prevalence of C27 bile alcohol sulfates in these early vertebrate groups suggests that they represent a more ancient and ancestral form of bile salt. The evolutionary transition from C27 bile alcohol sulfates to C24 bile acids likely involved the development of enzymatic pathways capable of shortening the side chain and introducing a carboxylic acid group. This shift may have conferred advantages in terms of the efficiency of fat digestion and absorption, as well as the evolution of more complex signaling pathways involving bile acid receptors. The continued presence of bile alcohol sulfates in many marine vertebrates underscores their effectiveness in the specific physiological and ecological contexts of these animals.

Conservation of Bile Salt Transport Proteins (e.g., Bsep/Spgp Analogs) Across Species

The transport of bile salts across the canalicular membrane of hepatocytes is a critical function for bile formation, conserved throughout vertebrate evolution. nih.gov This process is primarily mediated by the Bile Salt Export Pump (BSEP), also known as the sister of P-glycoprotein (Spgp) or ABCB11, an ATP-binding cassette (ABC) transporter. scispace.com Research into the evolutionary origins of this transporter has revealed a high degree of conservation in both structure and function across diverse species, from ancient fish to mammals. nih.gov

Studies in the evolutionarily primitive marine fish, the little skate (Raja erinacea), have provided significant insights into the ancient origins of this transport system. nih.gov The little skate primarily synthesizes sulfated C27 bile alcohols, such as this compound, rather than the C24 bile acids typical of mammals. nih.gov Despite this difference in bile salt composition, researchers have identified a functional and structural analog of the mammalian Bsep/Spgp protein in the skate liver. nih.gov

Using an antibody against the rat Bsep/Spgp, a protein was localized to the bile canaliculi of skate hepatocytes, consistent with its apical localization in mammalian liver. nih.gov Functional studies using plasma membrane vesicles from skate liver demonstrated ATP-dependent transport of taurocholate. This transport activity was competitively inhibited by scymnol sulfate, the major native bile salt in the skate, confirming that the transporter interacts with and likely transports these ancestral bile alcohol sulfates. nih.gov The skate Bsep homolog was later cloned and found to share significant amino acid identity (68.5%) with human BSEP. nih.gov When expressed in Sf9 cells, the skate Bsep demonstrated ATP-dependent taurocholate transport, confirming its function. nih.gov

These findings demonstrate that a liver-specific, ATP-dependent export pump for bile constituents is a highly conserved mechanism that was present early in vertebrate evolution. nih.govnih.gov This ancient transporter was capable of transporting both C27 bile alcohols and C24 bile acids, providing a foundation for the later evolution of more specific transport systems. nih.gov The high degree of conservation is further underscored by the fact that sequences at the site of mutations causing Progressive Familial Intrahepatic Cholestasis type II (PFIC-II) in humans are also conserved in the skate Bsep protein. nih.gov

Table 1: Characteristics of Bsep/Spgp Analog in Little Skate (Raja erinacea) vs. Rat

| Feature | Little Skate (Raja erinacea) | Rat (Rattus norvegicus) |

| Primary Endogenous Bile Salt | Scymnol sulfate (C27 Bile Alcohol Sulfate) | Taurocholate (C24 Bile Acid) |

| Protein Homology to Human BSEP | 68.5% identity nih.gov | High |

| Subcellular Localization | Bile Canaliculi nih.gov | Bile Canaliculi |

| Substrate Transported in vitro | Taurocholate nih.govnih.gov | Taurocholate |

| Kₘ for Taurocholate | ~40 µM nih.gov | ~15 µM nih.gov |

| Competitive Inhibition by Scymnol Sulfate | Yes (Kᵢ of 23 µM) nih.gov | N/A |

Co-evolution of Bile Salt Specificity and Nuclear Hormone Receptors (e.g., PXR)

The evolution of bile salt structures, from simpler C27 bile alcohol sulfates like scymnol sulfate in early vertebrates to more complex C24 bile acids in mammals, is closely mirrored by the evolution of nuclear hormone receptors that regulate their metabolism and transport. nih.govoup.comnih.gov The Pregnane X Receptor (PXR, also known as SXR or NR1I2) is a key xenobiotic and steroid sensor that also functions as a bile salt receptor, playing a crucial role in detoxification pathways. nih.govoup.comwikipedia.org Comparative studies have revealed a remarkable example of ligand-receptor co-evolution, where the specificity of PXR has adapted to the changing composition of bile salts across different species. nih.govoup.com

In early-diverging fish, the PXR demonstrates a narrow specificity for the predominant endogenous bile salts. nih.govoup.com For example, the PXR from the zebrafish (Danio rerio) is efficiently activated only by cyprinol (B1263548) sulfate, its major C27 bile alcohol sulfate. nih.govoup.com It is not effectively activated by the C24 bile acids that are characteristic of mammals. nih.govoup.com This suggests that the ancestral PXR was a specialist receptor, tailored to the simpler bile salt pool of early vertebrates, which would have included compounds structurally similar to this compound. nih.govoup.com

In contrast, PXRs from more recently evolved vertebrates, including birds and mammals, exhibit a much broader ligand specificity. nih.govoup.com Human PXR, for instance, is activated by a wide variety of compounds, including the evolutionarily ancient C27 bile alcohol sulfates as well as the more modern C24 bile acids and various xenobiotics. nih.govoup.com This expansion of PXR's ligand-binding capacity parallels the increasing complexity of the bile salt synthetic pathway during vertebrate evolution. nih.govoup.com Phylogenetic analysis of the PXR ligand-binding domain provides evidence for nonneutral evolution, suggesting that changes in biliary bile salts acted as a selective pressure shaping the evolution of the receptor. nih.govoup.com This adaptation allowed PXR to retain its function as a master regulator of detoxification in the context of a changing internal chemical environment. oup.com

Table 2: Differential Activation of PXR by Bile Salt Types Across Vertebrate Species

| PXR Ortholog | Activation by C27 Bile Alcohol Sulfates (e.g., Cyprinol Sulfate) | Activation by C24 Bile Acids (e.g., Lithocholic Acid) | Ligand Specificity |

| Zebrafish | Strong Activation nih.govoup.com | No/Weak Activation nih.govoup.com | Narrow (Specialist) |

| Chicken | Activation nih.govoup.com | Activation nih.govoup.com | Broad (Generalist) |

| Mouse | Activation nih.govoup.com | Activation nih.govoup.com | Broad (Generalist) |

| Human | Activation nih.govoup.com | Activation nih.govoup.com | Broad (Generalist) |

Vii. Future Directions and Emerging Research Avenues

Advanced Methodological Development for Compound Analysis and Mechanism Elucidation

Progress in understanding the complete biological profile of Sodium scymnol (B1201888) sulfate (B86663) is intrinsically linked to the development of more sophisticated analytical methods. The complexity of biological systems necessitates a move beyond single-endpoint assays towards holistic and data-rich approaches.

| Omics Technology | Biological Molecules Measured | Potential Application for Sodium scymnol sulfate Research |

|---|---|---|

| Transcriptomics | RNA transcripts | Identifying genes and pathways whose expression is altered by the compound. |

| Proteomics | Proteins | Assessing changes in protein abundance, modifications, and interactions. |

| Metabolomics | Metabolites | Mapping shifts in metabolic pathways and identifying novel biomarkers of effect. |

| Genomics | DNA | Investigating genetic predispositions that may influence individual responses. |

The sheer volume and complexity of multi-omics data necessitate the use of advanced computational tools like machine learning (ML). nih.gov ML algorithms can analyze these vast datasets to identify subtle patterns and correlations that are not apparent through traditional statistical methods. nih.govresearchgate.net In the context of this compound, ML models can be trained to integrate multi-omics data to predict the compound's efficacy, identify potential biomarkers for responsiveness, and stratify subjects in preclinical studies. nih.govmdpi.com These predictive models have the potential to significantly accelerate the research and development process by prioritizing the most promising therapeutic avenues. nih.govresearchgate.net

The sulfate group is a critical determinant of the biological properties of many molecules, including bile acids. Sulfation generally increases water solubility and enhances excretion, serving as a key detoxification pathway. oup.comkarger.com Future research will likely focus on developing new and more efficient chemical methods for sulfating scymnol and related sterols. These advancements could enable the creation of a library of derivatives with sulfate groups at different positions on the steroid nucleus or side chain. researchgate.net Studying these analogs would provide deeper insights into how sulfation patterns affect the compound's biological activity and metabolic stability. Furthermore, improved sulfation techniques are essential for synthesizing reference standards and labeled compounds needed for advanced analytical studies. nih.gov

Investigation of Undiscovered Molecular Targets and Signaling Pathways

While some biological activities of this compound have been characterized, its complete range of molecular targets remains an open area for investigation. Bile acids and their conjugates are known to act as signaling molecules that interact with various receptors. For instance, the glycine-conjugated bile acid, glycocholic acid, has been shown to modulate the expression of the farnesoid X receptor (FXR) and other bile acid receptors like TGR5 and S1PR2. caymanchem.com Future research should aim to determine if this compound interacts with these or other, as-yet-undiscovered, receptors and signaling pathways. Techniques such as affinity chromatography, proteomics-based target identification, and computational docking studies can be employed to uncover novel binding partners and elucidate the downstream signaling cascades activated by the compound.

Refined Elucidation of Structure-Activity Relationships for Specific Biological Effects

A detailed understanding of the structure-activity relationships (SAR) is fundamental to optimizing the biological effects of this compound. This involves systematically modifying its chemical structure and assessing how these changes impact its activity. Key structural features for investigation include the length and branching of the side-chain, the number and position of hydroxyl groups on the steroid core, and the specific location of the sulfate moiety. researchgate.net By synthesizing and testing a series of structurally related analogs, researchers can build predictive SAR models. scispace.comresearchgate.net These models are invaluable for designing new derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties.

| Structural Modification | Potential Impact on Biological Activity | Investigative Approach |

|---|---|---|

| Alteration of Side-Chain | Modify receptor binding affinity and specificity. | Chemical synthesis of analogs with varied side-chain lengths and functional groups, followed by in vitro binding and functional assays. |

| Modification of Hydroxyl Groups | Change solubility, membrane permeability, and interaction with molecular targets. | Selective protection, inversion, or removal of hydroxyl groups to assess their role in activity. |

| Varying Position of Sulfate Group | Affect metabolic stability, excretion pathways, and biological signaling. | Development of regioselective sulfation methods to create isomers for comparative biological evaluation. |

Exploration of Roles in Cellular Homeostasis and Intercellular Communication

Beyond direct receptor interactions, future research is expected to explore the broader roles of this compound in maintaining cellular health and coordinating communication between cells. Bile acids are increasingly recognized for their roles in regulating cellular processes such as inflammation, apoptosis, and energy metabolism. metabolon.com Investigations could focus on whether this compound influences pathways related to cellular stress responses, mitochondrial function, or the secretion of signaling molecules like cytokines and exosomes. Understanding these functions will provide a more complete picture of the compound's physiological significance and its potential to modulate cellular and tissue homeostasis.

Potential for Derivation of Novel Research Tools and Biological Probes

This compound, with its unique chemical structure and biological activities, presents a promising scaffold for the development of novel research tools and biological probes. Its inherent properties as a bile salt, coupled with its demonstrated antioxidant and potential cell-signaling activities, offer several avenues for creating sophisticated molecular instruments to investigate complex biological processes. The derivatization of this molecule could lead to the creation of probes for studying bile acid metabolism, transport, and the intricate signaling pathways they modulate.

One of the most promising applications lies in the development of fluorescently labeled probes. By chemically attaching a fluorophore to the this compound molecule, researchers could create a tool to visualize and track its movement and localization within living cells and tissues in real-time. Such probes would be invaluable for studying the dynamics of bile acid transport across cellular membranes. For instance, a fluorescent analog of this compound could be used to investigate the function and regulation of bile acid transporters, such as the apical sodium-dependent bile acid transporter (ASBT) and the basolateral organic anion-transporting polypeptides (OATPs). Observing the uptake, intracellular trafficking, and efflux of this probe could provide critical insights into the mechanisms of enterohepatic circulation and its dysregulation in diseases like cholestasis.

Furthermore, the steroidal backbone of this compound makes it an ideal candidate for the development of affinity-based probes to identify and characterize protein binding partners. By immobilizing a derivatized form of this compound onto a solid support, such as agarose (B213101) beads, researchers can perform pull-down assays from cell lysates. This technique would allow for the isolation and subsequent identification, via mass spectrometry, of proteins that specifically interact with this bile salt. This could lead to the discovery of novel receptors, enzymes, and transport proteins involved in bile acid signaling and metabolism. Such discoveries would not only enhance our fundamental understanding of these processes but could also unveil new therapeutic targets.

The interaction of bile acids with nuclear receptors, such as the farnesoid X receptor (FXR), is a critical aspect of their signaling function nih.gov. Derivatizing this compound into specific agonists or antagonists for these receptors could yield powerful research tools. For example, a photoaffinity-labeled probe based on the this compound structure could be designed to covalently bind to the ligand-binding domain of FXR upon photoactivation. This would enable the precise mapping of the binding site and provide a deeper understanding of the structure-activity relationship of bile acid-receptor interactions. Moreover, such probes could be instrumental in screening for and characterizing novel modulators of FXR activity.

Another exciting avenue is the creation of "caged" derivatives of this compound. In this approach, a photolabile protecting group is attached to a functionally important part of the molecule, rendering it biologically inactive. The biological activity can then be precisely restored at a specific time and location within a biological system by applying a brief pulse of light. This technique would offer unprecedented spatiotemporal control over the activation of bile acid signaling pathways, allowing researchers to dissect the immediate and localized cellular responses to this specific bile salt.

The development of these sophisticated molecular tools derived from this compound has the potential to significantly advance our understanding of lipid metabolism, liver physiology, and the role of bile acids in health and disease. The insights gained from the application of these probes could pave the way for the development of novel diagnostic and therapeutic strategies for a range of metabolic and hepatic disorders.

| Potential Research Tool/Probe | Derivatization Strategy | Potential Application | Key Biological Question Addressed |

| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., FITC, Rhodamine) | Real-time imaging of uptake, trafficking, and efflux in cells and tissues. | What are the dynamics and regulation of bile acid transport? |

| Affinity-Based Probe | Immobilization on a solid support (e.g., agarose beads) | Identification of protein binding partners from cell lysates. | What are the novel receptors, enzymes, and transporters that interact with this bile salt? |

| Nuclear Receptor Modulator | Synthesis of specific agonists or antagonists; photoaffinity labeling. | Characterization of bile acid-nuclear receptor interactions (e.g., with FXR). | How does this bile salt specifically modulate nuclear receptor activity? |

| "Caged" Compound | Attachment of a photolabile protecting group. | Spatiotemporal control over the activation of bile acid signaling pathways. | What are the immediate and localized cellular responses to this bile salt? |

Q & A

Q. What experimental methodologies are commonly employed to study the inhibitory effects of Sodium Scymnol Sulfate on bile acid transporters?

Researchers typically use in vitro transport assays with radiolabeled substrates (e.g., estrone 3-sulfate) to quantify competitive inhibition. Kinetic parameters like the inhibition constant () are calculated using dose-response curves. For instance, skate Ostα-Ostβ transporter studies revealed a of 145 μM for this compound, indicating its potency as a competitive inhibitor .

Q. How does the structural modification of bile salts (e.g., taurine conjugation, sulfation) influence their interaction with transport proteins?

Taurine-conjugated bile salts generally exhibit higher inhibitory potency compared to glycine-conjugated or unconjugated variants. Sulfation further enhances inhibition, as seen in this compound, which contains both taurine and sulfate groups. This structural analysis is validated through comparative inhibition assays and molecular docking simulations .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. For example, pressurized liquid extraction (PLE) combined with derivatization steps can isolate the compound from complex samples like bile or plasma, enabling accurate quantification .

Q. What are the key considerations for ensuring reproducibility in transport inhibition studies involving this compound?

Standardizing substrate concentrations, maintaining consistent pH and temperature, and using validated cell lines (e.g., transfected HEK293 cells expressing Ostα-Ostβ) are critical. Additionally, normalizing data to control groups and reporting values with confidence intervals enhances reproducibility .

Advanced Research Questions

Q. How can researchers address discrepancies in reported KiK_iKi values for this compound across different experimental models?

Discrepancies may arise from species-specific transporter affinity or assay conditions (e.g., buffer composition). To resolve this, cross-species comparative studies and molecular dynamics simulations are recommended to identify structural determinants of binding .

Q. What statistical approaches are optimal for analyzing dose-response data in this compound inhibition studies?

Non-linear regression models (e.g., Hill equation) are used to calculate and IC values. Error propagation methods should account for instrument precision and biological variability. Reporting normalized inhibition curves with error bars ensures transparency .

Q. How do researchers differentiate between substrate transport and non-specific binding in this compound studies?

Control experiments using transporter-deficient cell lines or competitive inhibitors (e.g., sulfobromophthalein) help distinguish specific transport. Saturation binding assays and Scatchard analysis further validate transporter-specific interactions .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for pharmacological studies?

Implementing rigorous quality control protocols—such as nuclear magnetic resonance (NMR) purity checks, mass spectrometry validation, and standardized sulfation reaction conditions—ensures consistency. Documentation of synthesis parameters (e.g., reaction time, temperature) is critical .

Q. How can advanced imaging techniques (e.g., cryo-EM) elucidate the molecular interactions of this compound with transporter proteins?

Cryo-electron microscopy (cryo-EM) provides high-resolution structures of transporter-ligand complexes. Pairing this with mutagenesis studies identifies key amino acid residues involved in this compound binding, offering mechanistic insights .

Q. What ethical and regulatory frameworks apply to preclinical studies of this compound in animal models?

Compliance with Institutional Animal Care and Use Committee (IACUC) guidelines, including humane endpoints and sample size justification, is mandatory. Data anonymization and transparent reporting of adverse events align with ethical standards .

Methodological Resources

- Data Presentation : Use tables to compare values across studies (Table 1) and flowcharts to outline assay workflows .

- Conflict Resolution : Apply the Bradford Hill criteria to assess causality in conflicting data, emphasizing dose-response relationships and biological plausibility .

- Instrumentation : Document LC-MS/MS parameters (e.g., ionization mode, collision energy) to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.